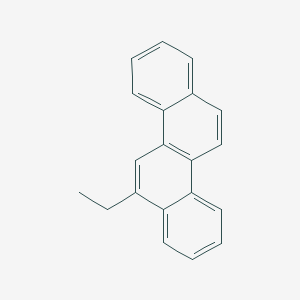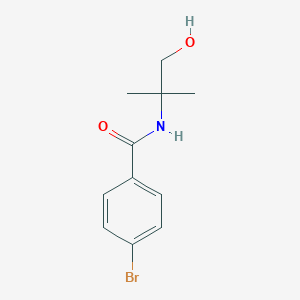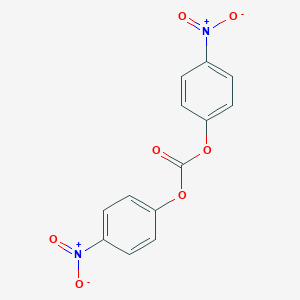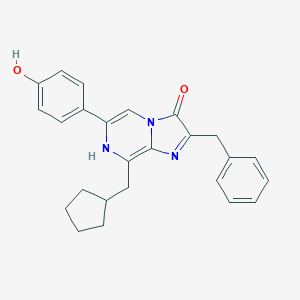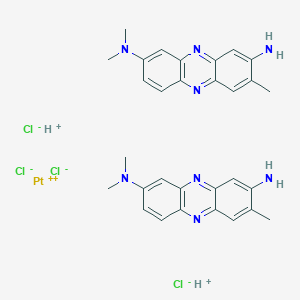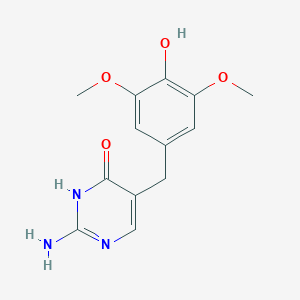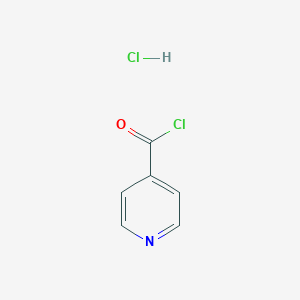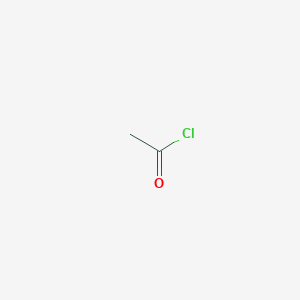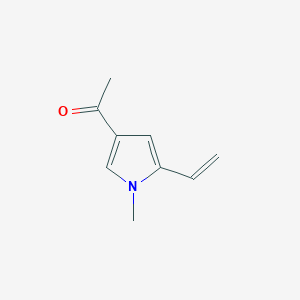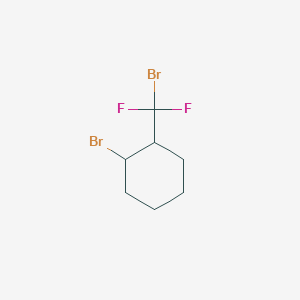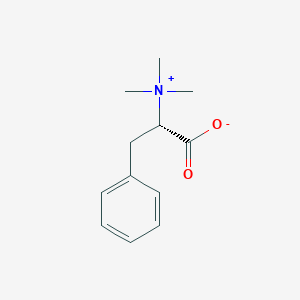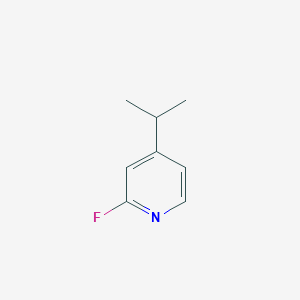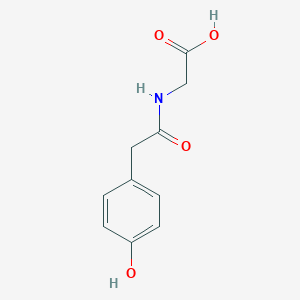![molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7](/img/structure/B48244.png)
1-Azabicyclo[3.2.1]octane-5-carboxamide
Vue d'ensemble
Description
1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as ABOC, is a cyclic amide compound that has been extensively studied for its biochemical and physiological effects. ABOC is a versatile compound that has been synthesized using various methods and has been used in scientific research for a variety of applications.
Mécanisme D'action
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to interact with various biological targets, including enzymes and receptors. 1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Effets Biochimiques Et Physiologiques
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Azabicyclo[3.2.1]octane-5-carboxamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1-Azabicyclo[3.2.1]octane-5-carboxamide has some limitations, including its toxicity and potential for non-specific binding.
Orientations Futures
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxamide, including the development of new synthetic methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its interactions with biological targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octane-5-carboxamide and its potential applications in various fields of science.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.1]octane-5-carboxamide has been used in scientific research for a variety of applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
119102-99-7 |
|---|---|
Nom du produit |
1-Azabicyclo[3.2.1]octane-5-carboxamide |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-azabicyclo[3.2.1]octane-5-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11) |
Clé InChI |
PHXUXNOMFOEYSS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
SMILES canonique |
C1CC2(CCN(C1)C2)C(=O)N |
Synonymes |
1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

